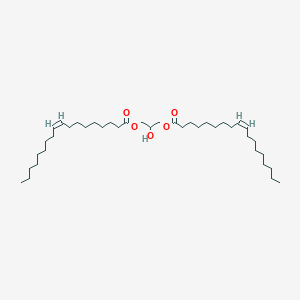

1,3-Diolein

Description

1,3-Diolein has been reported in Sciadopitys verticillata and Brucea javanica with data available.

RN refers to (cis)-isome

Properties

IUPAC Name |

[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAWQKGUORNASA-CLFAGFIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030990 | |

| Record name | 1,3-Diolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(18:1n9/0:0/18:1n9) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2465-32-9, 25637-84-7 | |

| Record name | 1,3-Diolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2465-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioleic acid, diester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxy-1,3-propanediyl dioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,3-DIOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERF7S0XX7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Diolein: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 1,3-Diolein. The information is curated for researchers, scientists, and professionals in drug development who are interested in the multifaceted roles of this diacylglycerol. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for its analysis, and visualizes its primary signaling pathway.

Core Physical and Chemical Properties

This compound, also known as 1,3-di(cis-9-octadecenoyl)glycerol, is a diacylglycerol containing two oleic acid chains at the sn-1 and sn-3 positions of a glycerol backbone. Its physical and chemical characteristics are fundamental to its biological functions and applications in various research fields.

Quantitative Data Summary

The following tables provide a consolidated summary of the key physical and chemical properties of this compound. It is important to note that some values may vary slightly across different sources due to variations in measurement conditions and purity.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₉H₇₂O₅ | [1][2] |

| Molecular Weight | 620.99 g/mol | [1][2] |

| Appearance | Yellow, clear oily liquid | [3] |

| Melting Point | 12 °C to 21.5 °C | |

| Boiling Point | ~581.86 °C to 678.3 °C at 760 mmHg (estimates) | |

| Density | ~0.917 to 0.934 g/cm³ | |

| Refractive Index | ~1.477 to 1.480 | |

| Flash Point | 17 °C to 189.2 °C |

Table 2: Solubility and Storage of this compound

| Property | Details | Source(s) |

| Solubility | Soluble in chloroform, ether, hydrocarbon solvents, ethanol (~10 mg/ml), and dimethylformamide (~10 mg/ml). Sparingly soluble in aqueous buffers. | |

| Storage Temperature | -20°C for long-term stability. |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its high selectivity and milder reaction conditions, which are particularly advantageous for producing specific isomers like this compound.

Enzymatic Synthesis via Esterification

A common and sustainable method for synthesizing this compound is the enzymatic esterification of glycerol with oleic acid, often catalyzed by a 1,3-regiospecific lipase.

Experimental Protocol: Lipase-Catalyzed Esterification

-

Reactants and Catalyst:

-

Glycerol

-

Oleic Acid (molar ratio of oleic acid to glycerol is a key parameter to optimize, often around 2:1 to 2.8:1)

-

Immobilized 1,3-regiospecific lipase (e.g., from Penicillium expansum or Rhizomucor miehei)

-

-

Reaction Setup:

-

The reaction is typically carried out in a solvent-free system or in an organic solvent like tert-butanol.

-

The reactants and the immobilized lipase are combined in a reaction vessel.

-

The mixture is incubated at a controlled temperature (e.g., 40-55°C) with constant agitation.

-

-

Water Removal:

-

Water is a byproduct of the esterification reaction and its removal drives the reaction towards product formation. This can be achieved by adding molecular sieves (e.g., 4 Å) to the reaction mixture or by performing the reaction under vacuum.

-

-

Monitoring and Purification:

-

The reaction progress is monitored by analyzing aliquots of the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Upon completion, the immobilized enzyme is removed by filtration.

-

The product, this compound, is then purified from the remaining reactants and byproducts (monoolein, triolein) using techniques like column chromatography.

-

Analytical Methodologies

Accurate characterization and quantification of this compound are crucial for research and quality control. The following sections detail common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of diacylglycerol isomers.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A typical mobile phase for separating diacylglycerols is 100% acetonitrile, run under isocratic conditions.

-

Detection: UV detection at a low wavelength, such as 205 nm, is often employed as diacylglycerols lack a strong chromophore. Alternatively, a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector can be used for universal detection.

-

Sample Preparation: Samples are typically dissolved in a suitable organic solvent like isopropanol or the mobile phase.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with a certified this compound standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, often after derivatization to increase its volatility.

Experimental Protocol: GC-MS Analysis

-

Derivatization (Silylation):

-

The hydroxyl group of this compound is derivatized to a trimethylsilyl (TMS) ether to make the molecule more volatile.

-

A common silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

The sample is dissolved in a suitable solvent (e.g., pyridine) and reacted with the silylating agent at an elevated temperature (e.g., 60-80°C).

-

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Temperature Program: A temperature gradient is used to separate the components, starting at a lower temperature and ramping up to a higher temperature to elute the derivatized this compound.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) is commonly used.

-

Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about this compound.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃).

-

¹H NMR: The proton NMR spectrum provides information on the different types of protons in the molecule. Key signals include those from the glycerol backbone, the double bonds in the oleic acid chains, and the aliphatic protons.

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. This can be used to confirm the presence of the ester carbonyl groups, the olefinic carbons, and the carbons of the glycerol backbone, helping to distinguish between 1,3- and 1,2-diacylglycerol isomers.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further elucidate the structure and confirm assignments by showing correlations between protons and between protons and carbons.

Biological Activity and Signaling Pathways

This compound is a biologically active lipid that plays a significant role as a second messenger in various cellular signaling pathways. Its primary and most well-characterized role is the activation of Protein Kinase C (PKC).

Activation of Protein Kinase C (PKC)

Diacylglycerols, including this compound, are key activators of conventional and novel isoforms of PKC. The activation of PKC is a critical event in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.

Signaling Pathway: PKC Activation by this compound

The following diagram illustrates the canonical pathway for the activation of Protein Kinase C by diacylglycerols like this compound. This process is initiated by the stimulation of cell surface receptors, leading to the hydrolysis of membrane phospholipids.

Caption: PKC activation by this compound.

Role in Cancer

The role of diacylglycerols and the PKC pathway in cancer is complex and context-dependent. Aberrant activation of PKC isoforms has been implicated in tumor promotion and progression. However, some studies suggest that certain diacylglycerols or their analogs could have therapeutic potential by modulating specific signaling pathways that lead to cell cycle arrest or apoptosis in cancer cells. The ability of molecules like this compound to influence the lipid composition and structure of cell membranes is an area of active research for developing novel anticancer strategies, often referred to as "membrane-lipid therapy".

Logical Relationship: this compound in Cellular Signaling

The following diagram illustrates the central role of this compound in linking extracellular signals to intracellular responses through the activation of PKC.

Caption: Role of this compound in signaling.

Conclusion

This compound is a key lipid molecule with well-defined physical and chemical properties that underpin its significant biological roles. As a potent activator of Protein Kinase C, it is a central player in a wide array of cellular signaling pathways. A thorough understanding of its synthesis, analytical characterization, and biological functions is essential for researchers in lipidomics, cell biology, and drug development. The methodologies and pathway visualizations provided in this guide serve as a foundational resource for further investigation into the complex and vital functions of this compound.

References

The Biological Role of 1,3-Dioleoylglycerol in Cells: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dioleoylglycerol (1,3-DOG) is a diacylglycerol (DAG) isomer composed of a glycerol backbone with oleic acid moieties esterified at the sn-1 and sn-3 positions. As an intermediate in lipid metabolism and a structural component of cellular lipids, its role extends into the realm of cell signaling. Unlike its well-studied isomer, sn-1,2-diacylglycerol, which is a potent second messenger, 1,3-DOG exhibits distinct biochemical properties and a more nuanced role in cellular processes. This technical guide provides an in-depth examination of the synthesis, metabolism, and biological functions of 1,3-Dioleoylglycerol, with a focus on its interaction with key signaling pathways, particularly its modest activation of Protein Kinase C (PKC). Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in lipid biology and drug development.

Introduction to 1,3-Dioleoylglycerol

Diacylglycerols are a class of glycerolipids that play a central role in a multitude of cellular functions, acting as metabolic intermediates for the synthesis of triacylglycerols (TAGs) and phospholipids, as well as critical second messengers in signal transduction.[1][2] DAGs exist as different stereo/regioisomers, with the sn-1,2 and sn-1,3 forms being the most common. 1,3-Dioleoylglycerol, also known as 1,3-Diolein, is a specific sn-1,3-DAG where both fatty acyl chains are the monounsaturated omega-9 fatty acid, oleic acid.[3] While the sn-1,2 isomer is the canonical activator of Protein Kinase C (PKC), the sn-1,3 isomer is generally considered to be biologically less active in this signaling context.[4] However, its presence as a metabolic intermediate and its potential for low-level signaling modulation make it a molecule of interest.

Synthesis and Metabolism of 1,3-Dioleoylglycerol

The cellular pool of 1,3-DOG is primarily governed by the pathways of triacylglycerol and phospholipid metabolism. It is not typically generated as a primary signaling molecule but rather as an intermediate.

Synthesis:

-

Lipolysis of Triacylglycerols: The primary route for 1,3-DOG formation is through the incomplete hydrolysis of triacylglycerols by lipases. For instance, hormone-sensitive lipase or adipose triglyceride lipase can hydrolyze TAGs, leading to the formation of DAGs, including the 1,3-isomer.

-

Glycerol Acylation: 1,3-DOG can be synthesized via the esterification of glycerol with oleic acid. This process can be catalyzed by certain lipases, often used in chemoenzymatic synthesis methods.[5] For example, Novozym 435 lipase can be used to synthesize this compound from glycerol and vinyl oleate in a solvent-free system.

Metabolic Fate:

-

Acylation to Triacylglycerol: 1,3-DOG can be acylated by acyl-CoA:diacylglycerol acyltransferase (DGAT) to form triacylglycerol, completing the final step of TAG synthesis.

-

Hydrolysis: It can be further hydrolyzed by lipases to yield monoacylglycerol and free oleic acid.

-

Isomerization: Although less common, isomerization to the more biologically active sn-1,2-DAG can occur, potentially altering the signaling landscape of the cell.

The metabolic pathways highlight that 1,3-DOG is a key node in lipid homeostasis, linking the storage and breakdown of neutral lipids.

Caption: Metabolic pathways involving 1,3-Dioleoylglycerol.

Biological Role in Cellular Signaling

The most characterized biological function of diacylglycerols is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases. However, this activation is stereospecific, with sn-1,2-DAGs being the potent activators.

Activation of Protein Kinase C (PKC)

PKC isoforms are critical regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. They are broadly classified into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC). Both cPKCs and nPKCs possess a C1 domain that binds DAG, leading to their activation.

Studies have shown that 1,3-Dioleoylglycerol is a weak activator of PKC. It is significantly less effective than the sn-1,2 isomer. This reduced potency is attributed to the different spatial orientation of the acyl chains, which affects the molecule's ability to induce the necessary conformational change in the C1 domain of PKC for activation. The activation process for canonical sn-1,2-DAG involves increasing the affinity of PKC for the cell membrane, where it can then phosphorylate its substrates. While 1,3-DOG can participate in this process, it does so with much lower efficiency.

Caption: Differential activation of PKC by DAG isomers.

Quantitative Data

The available quantitative data on the direct cellular effects of 1,3-Dioleoylglycerol is limited compared to its 1,2-isomer. The primary reported activity relates to its effect on PKC.

| Parameter | Value | Cell/System Type | Reference |

| PKC Activation | ~30% activation at 50 µM | In vitro assay | |

| PKC Binding | 1 mol% diolein increases PKC apparent binding constant by ~500x | PC/PS membrane vesicles |

Note: The study on PKC binding used "diolein," which is often a mixture of isomers, but it demonstrates the general capacity of dioleoylglycerols to enhance membrane association of PKC.

Experimental Protocols

Protocol for Lipidomics Analysis of 1,3-Dioleoylglycerol

This protocol outlines a standard procedure for the extraction and quantification of 1,3-DOG from cultured cells or tissues using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

- Harvest cells (e.g., 1-5 million) and wash with ice-cold PBS.

- For tissues, homogenize a known weight (e.g., 20-50 mg) in PBS on ice.

- Add an internal standard (e.g., a deuterated or odd-chain DAG) to the sample for accurate quantification.

2. Lipid Extraction (Modified Bligh & Dyer Method):

- To the sample, add a 2:1 (v/v) mixture of chloroform:methanol.

- Vortex vigorously for 2 minutes.

- Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

- Vortex again and centrifuge at 1,000 x g for 10 minutes to separate the phases.

- Carefully collect the lower organic phase containing the lipids.

- Dry the lipid extract under a stream of nitrogen gas.

3. LC-MS Analysis:

- Resuspend the dried lipid extract in a suitable solvent (e.g., 9:1 methanol:chloroform).

- Inject the sample onto a reverse-phase C18 column for chromatographic separation.

- Use a gradient elution with solvents such as water/acetonitrile/isopropanol with ammonium formate.

- Perform mass spectrometry in positive ion mode using electrospray ionization (ESI).

- Identify 1,3-Dioleoylglycerol based on its specific precursor ion m/z and characteristic fragmentation pattern (e.g., neutral loss of an oleic acid chain).

- Quantify by comparing the peak area to that of the internal standard.

s0 [label="Cell/Tissue Sample"];

s1 [label="Add Internal Standard"];

s2 [label="Lipid Extraction\n(Bligh & Dyer)"];

s3 [label="Phase Separation\n(Centrifugation)"];

s4 [label="Collect Organic Phase"];

s5 [label="Dry Down (Nitrogen)"];

s6 [label="Resuspend in Solvent"];

s7 [label="LC-MS Analysis"];

s8 [label="Data Processing &\nQuantification"];

s0 -> s1 -> s2 -> s3 -> s4 -> s5 -> s6 -> s7 -> s8;

}

Caption: Workflow for Lipidomics Analysis of 1,3-DOG.

Protocol for In Vitro Protein Kinase C (PKC) Activity Assay

This protocol measures the activity of purified PKC in the presence of 1,3-Dioleoylglycerol.

1. Preparation of Lipid Vesicles:

- In a glass tube, combine phosphatidylserine (PS) and 1,3-Dioleoylglycerol in chloroform at the desired molar ratio (e.g., 4:1 PS:DOG).

- Dry the lipid mixture under nitrogen gas to form a thin film.

- Resuspend the film in an appropriate buffer (e.g., 20 mM HEPES, pH 7.4) by vortexing or sonication to form small unilamellar vesicles.

2. Kinase Reaction:

- Prepare a reaction mixture in a microfuge tube containing:

- PKC assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂).

- The prepared lipid vesicles.

- Purified, recombinant PKC enzyme.

- A specific PKC substrate (e.g., myelin basic protein fragment).

- [γ-³²P]ATP (to provide a radioactive phosphate for transfer).

- Initiate the reaction by adding the ATP.

- Incubate at 30°C for a specified time (e.g., 10-20 minutes).

3. Termination and Detection:

- Stop the reaction by adding an equal volume of a quench buffer containing EDTA.

- Spot a portion of the reaction mixture onto phosphocellulose paper.

- Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

- Measure the radioactivity remaining on the paper (representing the phosphorylated substrate) using a scintillation counter.

- Calculate PKC activity based on the amount of ³²P incorporated into the substrate per unit time.

s0 [label="Prepare Lipid Vesicles\n(PS + 1,3-DOG)"];

s1 [label="Assemble Kinase Reaction\n(Buffer, PKC, Substrate)"];

s2 [label="Initiate with [γ-³²P]ATP"];

s3 [label="Incubate at 30°C"];

s4 [label="Stop Reaction (EDTA)"];

s5 [label="Spot on P81 Paper"];

s6 [label="Wash Paper"];

s7 [label="Scintillation Counting"];

s8 [label="Calculate Activity"];

s0 -> s1 -> s2 -> s3 -> s4 -> s5 -> s6 -> s7 -> s8;

}

Caption: Workflow for an in vitro PKC Activity Assay.

Conclusion and Future Directions

1,3-Dioleoylglycerol occupies a distinct position in cellular lipid biology. Primarily an intermediate in the metabolic flux of neutral lipids, its role as a signaling molecule is subtle and significantly less pronounced than its sn-1,2 isomer. The key takeaway is its function as a weak activator of Protein Kinase C. This property suggests that fluctuations in its concentration, driven by metabolic state, could contribute to a basal level of PKC signaling or modulate the cellular response to more potent stimuli.

For drug development professionals, 1,3-DOG itself is unlikely to be a direct target. However, the enzymes that regulate its synthesis and degradation (lipases, acyltransferases) are potential targets for modulating cellular lipid composition and, consequently, downstream signaling events. Future research should focus on developing more sensitive lipidomics techniques to accurately measure the subcellular concentrations and dynamics of 1,3-DOG, distinguishing it from other DAG isomers. Elucidating whether specific enzymes or cellular conditions favor its production could reveal currently unknown biological roles beyond its interaction with PKC.

References

- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C39H72O5 | CID 5497165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

1,3-Diolein: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Diolein, a significant diacylglycerol found across various natural sources. The document details its presence in plants, fungi, and edible oils, presenting available quantitative data for comparative analysis. Furthermore, it outlines the experimental protocols for the extraction and quantification of this compound and explores its crucial role in cellular signaling pathways.

Natural Occurrence of this compound

This compound, a diacylglycerol with oleic acid moieties at the sn-1 and sn-3 positions of the glycerol backbone, is a naturally occurring lipid. Its presence has been identified in a range of biological systems, from plants and fungi to various edible oils, where it exists as a minor component alongside triacylglycerols.

Plant Sources

Scientific literature has reported the presence of this compound in specific plant species. Notably, it has been identified in the Japanese umbrella pine (Sciadopitys verticillata) and the Java brucea (Brucea javanica)[1]. While the presence in these plants is documented, specific quantitative data on the concentration of this compound remains limited in publicly available research. The oil from Brucea javanica seeds is known to be rich in oleic acid, a key precursor for this compound biosynthesis[2].

Fungal Sources

Among fungi, this compound has been isolated from the fly agaric mushroom, Amanita muscaria. In this species, it is suggested to function as an insect-attracting compound. However, quantitative analysis of the lipid profile of Amanita muscaria with a specific focus on this compound concentration is not extensively documented, with most research focusing on its toxic and psychoactive constituents[1][3][4].

Edible Oils

This compound is a common, albeit minor, constituent of many edible vegetable oils. Its concentration can vary depending on the oil source, processing, and storage conditions. Diacylglycerols, in general, are present in crude vegetable oils and their content can be indicative of oil quality. In fresh, high-quality oils, the 1,2-isomer of diacylglycerol tends to be more prevalent, while the more stable 1,3-isomer can become more abundant with processing and storage. It is estimated that approximately 70% of the diacylglycerol content in edible oils is in the 1,3-diacylglycerol form.

Quantitative Data on 1,3-Diacylglycerol Content in Edible Oils

The following table summarizes the typical content of total diacylglycerols (DAGs) in common edible oils. It is important to note that 1,3-diacylglycerols constitute a significant portion of this total DAG content.

| Oil Source | Total Diacylglycerol (DAG) Content (%) | Predominant Form | Reference(s) |

| Palm Oil | 2 - 6 | 1,3-diacylglycerol | |

| Soybean Oil | ~0.92 | 1,3-diacylglycerol | |

| Sunflower Oil | ~2.23 | 1,3-diacylglycerol | |

| Olive Oil | Varies (data often presented as a ratio of 1,2- to 1,3-DAGs) | 1,3-diacylglycerol increases with age and processing |

Note: The content of diacylglycerols can be significantly increased through enzymatic processes for the production of functional oils. For instance, the diacylglycerol content in soybean oil has been enzymatically increased to 66.76%, with 1,3-diacylglycerol accounting for 62.62% of that. Similarly, palm oil's DAG content can be enriched to 34-45%, and sunflower oil's to 59.75%.

Experimental Protocols

The accurate extraction and quantification of this compound from natural sources are critical for research and quality control. The following sections outline a general workflow and specific methodologies.

Experimental Workflow for this compound Analysis

Figure 1: General experimental workflow for the analysis of this compound.

Detailed Methodologies

3.2.1. Lipid Extraction from Plant and Fungal Tissues

A modified Folch or Bligh-Dyer method is commonly employed for the total lipid extraction from plant and fungal materials.

-

Sample Preparation: The plant or fungal tissue is first lyophilized (freeze-dried) to remove water and then ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: A common solvent system is a mixture of chloroform and methanol (2:1, v/v). The powdered sample is homogenized with the solvent mixture.

-

Phase Separation: After homogenization, a salt solution (e.g., 0.9% NaCl) is added to induce phase separation. The mixture is centrifuged, resulting in a lower chloroform phase containing the lipids, an upper aqueous phase, and a solid pellet of tissue debris.

-

Lipid Recovery: The lower chloroform phase is carefully collected, and the solvent is evaporated under a stream of nitrogen to yield the crude lipid extract.

3.2.2. Separation and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for the separation and quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An isocratic elution with 100% acetonitrile is often effective for separating diacylglycerol isomers.

-

Detection: A UV detector set at a low wavelength (e.g., 205 nm) can be used for detection. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) provides a more universal response for lipids.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using a certified this compound standard.

-

-

Gas Chromatography (GC) with Flame Ionization Detection (FID):

-

Derivatization: Diacylglycerols are non-volatile and require derivatization before GC analysis. A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the hydroxyl group to a trimethylsilyl (TMS) ether.

-

Column: A high-temperature capillary column, such as one with a 65% phenyl methylpolysiloxane stationary phase (e.g., Rxi-65TG), is suitable for separating glycerides.

-

Temperature Program: A temperature gradient is used to elute the different glycerides based on their boiling points.

-

Quantification: Similar to HPLC, quantification is performed using a calibration curve from a derivatized this compound standard.

-

Biological Role and Signaling Pathways

Diacylglycerols, including this compound, are pivotal second messengers in a multitude of cellular signaling cascades. While the sn-1,2-diacylglycerol isomer is the direct product of phospholipase C (PLC) activity and the primary activator of Protein Kinase C (PKC), 1,3-diacylglycerol can also influence cellular processes, often following its conversion to other signaling molecules or by affecting membrane properties.

Diacylglycerol-Protein Kinase C (PKC) Signaling Pathway

The canonical signaling pathway involving diacylglycerol is the activation of Protein Kinase C (PKC). This pathway is initiated by the activation of cell surface receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC into inositol trisphosphate (IP3) and sn-1,2-diacylglycerol.

Figure 2: Activation of the Protein Kinase C (PKC) signaling pathway by diacylglycerol.

Active PKC then phosphorylates a wide array of substrate proteins, leading to diverse cellular responses such as cell proliferation, differentiation, apoptosis, and inflammation.

Metabolism and Further Signaling of Diacylglycerol

Diacylglycerols are tightly regulated within the cell and can be metabolized to generate other important signaling molecules. A key metabolic route is the phosphorylation of DAG by diacylglycerol kinases (DGKs) to produce phosphatidic acid (PA), another lipid second messenger.

Figure 3: Metabolic fate of diacylglycerol and its role in generating phosphatidic acid.

This conversion terminates DAG-mediated PKC signaling while initiating PA-dependent signaling pathways, which are involved in processes like cell proliferation and vesicle trafficking. This interplay between DAG and PA levels, regulated by DGKs, is crucial for maintaining cellular homeostasis.

Conclusion

This compound is a naturally occurring diacylglycerol with a widespread distribution in the plant and fungal kingdoms, as well as in commercially important edible oils. While quantitative data for some sources remain to be fully elucidated, its presence in edible oils is well-established and can be modulated through processing. The experimental protocols for its analysis are robust, relying on established chromatographic techniques. The biological significance of diacylglycerols, including this compound, is profound, primarily through their role as second messengers in critical signaling pathways that regulate a vast array of cellular functions. This technical guide provides a foundational understanding for researchers and professionals in drug development and related scientific fields, highlighting the importance of this compound in both natural product chemistry and cellular biology.

References

- 1. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]

- 2. Brucea javanica oil inhibits tongue squamous cell invasion and metastasis by regulating miR-138-EZH2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. altitudeconsultingllc.com [altitudeconsultingllc.com]

A Technical Guide to 1,3-Diolein: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Diolein, a key diacylglycerol molecule. It covers its fundamental physicochemical properties, its significant role in cellular signaling, and detailed experimental protocols for its application in research and development. This document is intended to be a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Core Properties of this compound

This compound, also known as 1,3-di(cis-9-octadecenoyl)glycerol, is a diglyceride of significant interest in various scientific disciplines. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| CAS Number | 2465-32-9 | [1][2][3][4] |

| Molecular Weight | 620.99 g/mol | |

| Molecular Formula | C39H72O5 | |

| Synonyms | 1,3-Di(cis-9-octadecenoyl)glycerol, 1,3-Dioleoylglycerol, Glycerol 1,3-dioleate | |

| Physical Form | Liquid | |

| Purity | ≥99% (GC) |

The Role of this compound in Cellular Signaling: The Protein Kinase C Pathway

This compound is a crucial second messenger in cellular signaling, primarily known for its role in the activation of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that are involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of conventional PKC isoforms is a multi-step process that is dependent on the presence of calcium ions, phospholipids like phosphatidylserine, and diacylglycerols such as this compound.

The signaling cascade is initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane to generate two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. This rise in calcium facilitates the translocation of PKC to the cell membrane. At the membrane, this compound, in concert with phosphatidylserine, allosterically activates PKC, enabling it to phosphorylate its downstream target proteins and propagate the cellular response.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protein Kinase C (PKC) Activity Assay

This protocol outlines a common method for measuring the activity of PKC, where this compound is a key component of the lipid activator.

Materials:

-

Purified PKC enzyme

-

PKC substrate peptide

-

This compound

-

Phosphatidylserine (PS)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

-

[γ-32P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Lipid Activator:

-

In a glass tube, combine this compound and phosphatidylserine in a suitable organic solvent (e.g., chloroform).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in assay buffer by vortexing or sonication to create lipid vesicles. This is your lipid activator solution.

-

-

Assay Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Assay buffer

-

PKC substrate peptide

-

Lipid activator

-

Purified PKC enzyme

-

-

Initiate the reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).

-

-

Stopping the Reaction and Measuring Radioactivity:

-

Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Perform a final wash with acetone.

-

Place the dried P81 paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the PKC activity.

-

Preparation of this compound-Containing Liposomes for Drug Delivery

This protocol describes the preparation of liposomes incorporating this compound, which can be used for the encapsulation and delivery of therapeutic agents. The thin-film hydration method is a widely used technique for this purpose.

Materials:

-

This compound

-

Primary phospholipid (e.g., phosphatidylcholine)

-

Cholesterol (optional, for membrane stability)

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Drug to be encapsulated

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound, the primary phospholipid, and cholesterol in the organic solvent in a round-bottom flask.

-

If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable) to the flask.

-

The temperature of the buffer should be above the phase transition temperature of the lipids.

-

Agitate the flask by hand or on a vortex mixer to disperse the lipids and form multilamellar vesicles (MLVs).

-

-

Size Reduction (Optional but Recommended):

-

To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size.

-

-

Purification:

-

Remove any unencapsulated drug by methods such as dialysis, gel filtration chromatography, or centrifugation.

-

Application in Drug Development

The unique properties of this compound make it a valuable tool in drug development. Its role as a PKC activator is of particular interest for screening and characterizing compounds that modulate this important signaling pathway. Furthermore, its incorporation into lipid-based drug delivery systems, such as liposomes and lipid nanoparticles, can enhance the solubility, stability, and bioavailability of therapeutic agents. The use of 1,3-dioleoylglycerol has also been noted in the synthesis of amphiphilic gadolinium complexes intended for use as MRI contrast agents, highlighting its versatility in advanced pharmaceutical formulations.

References

- 1. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

A Comprehensive Technical Guide to 1,3-Diolein: Synonyms, Properties, Synthesis, and Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 1,3-Diolein, a significant diacylglycerol involved in various biochemical processes. This document serves as a core reference, detailing its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its crucial role in cell signaling pathways.

Nomenclature and Synonyms of this compound

In scientific literature, this compound is referred to by a multitude of synonyms. A clear understanding of this nomenclature is essential for accurate literature searches and unambiguous scientific communication. The following table summarizes the most common synonyms and identifiers for this compound.

| Identifier Type | Identifier | Source |

| Common Name | This compound | Multiple Sources |

| Systematic Name | 1,3-Dioleoylglycerol | PubChem[1] |

| IUPAC Name | [2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | PubChem[1] |

| CAS Number | 2465-32-9 | ChemicalBook[2], Cayman Chemical[3] |

| 25637-84-7 | LookChem[4] | |

| Abbreviation | DG(18:1/0:0/18:1) | Cayman Chemical |

| Other Synonyms | Glycerol 1,3-dioleate | PubChem |

| Glyceryl 1,3-dioleate | ||

| 1,3-Di(cis-9-octadecenoyl)glycerol | ||

| 2-Hydroxy-1,3-propanediyl dioleate | ||

| (Z,Z)-1,3-Dioctadecenoyl glycerol | ||

| 9-Octadecenoic acid (Z)-, 2-hydroxy-1,3-propanediyl ester |

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented below, providing essential data for experimental design and analysis.

| Property | Value | Source |

| Molecular Formula | C₃₉H₇₂O₅ | PubChem, Cayman Chemical |

| Molecular Weight | 621.0 g/mol | PubChem, Cayman Chemical |

| Appearance | White to off-white soft solid or liquid | LookChem |

| Melting Point | 12 °C | LookChem |

| Boiling Point | 678.3 °C at 760 mmHg | LookChem |

| Density | 0.917 - 0.934 g/cm³ | ChemicalBook, LookChem |

| Refractive Index | ~1.477 - 1.480 | ChemicalBook, LookChem |

| Solubility | Soluble in chloroform, DMSO (≥10 mg/ml), and ethanol (≥10 mg/ml). | ChemicalBook, Cayman Chemical |

| Storage Temperature | -20°C or 2-8°C | ChemicalBook, LookChem |

Experimental Protocols

Lipase-Catalyzed Synthesis of this compound

This protocol details a common and efficient method for synthesizing this compound using a lipase-catalyzed esterification reaction. This enzymatic approach offers high selectivity and milder reaction conditions compared to traditional chemical synthesis.

Materials:

-

Glycerol

-

Oleic acid

-

Immobilized lipase (e.g., from Penicillium expansum or Lipozyme TL IM)

-

4 Å molecular sieves (optional, for water removal)

-

Organic solvent (e.g., n-hexane, optional)

-

Shake flask or reaction vessel

-

Rotary shaker with temperature control

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Reactant Preparation: Prepare a reaction mixture containing oleic acid and glycerol. A typical molar ratio of oleic acid to glycerol is 2.5:1.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically around 15% based on the weight of oleic acid.

-

Solvent and Water Activity (Optional): If a solvent is used, add it to the mixture. The reaction can also be performed in a solvent-free system. To drive the equilibrium towards product formation, water activity can be controlled, for instance, by adding 4 Å molecular sieves.

-

Reaction Incubation: Place the reaction vessel in a rotary shaker and incubate at a controlled temperature, typically between 40°C and 55°C, with constant agitation (e.g., 200 rpm).

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at different time intervals. The samples are then analyzed by HPLC to determine the concentration of this compound.

-

Reaction Termination and Product Purification: Once the reaction has reached the desired conversion, the immobilized enzyme can be easily removed by filtration. The product, this compound, can be purified from the remaining reactants and byproducts using techniques such as column chromatography or molecular distillation. A yield of over 80% with high purity can be achieved.

Protein Kinase C (PKC) Activity Assay

This compound, as a diacylglycerol, is a potent activator of Protein Kinase C (PKC). This protocol outlines a general method to measure the kinase activity of PKC in the presence of this compound.

Materials:

-

Purified Protein Kinase C (PKC)

-

This compound

-

Phosphatidylserine (PS)

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for specific assay formats)

-

PKC substrate (e.g., a specific peptide or histone)

-

Kinase assay buffer (containing Mg²⁺, Ca²⁺, and other necessary components)

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter (for radioactive assays) or plate reader (for colorimetric or fluorescent assays)

Procedure:

-

Lipid Vesicle Preparation: Prepare lipid vesicles containing phosphatidylserine (PS) and this compound. The lipids are typically dissolved in chloroform, dried under nitrogen, and then resuspended in buffer followed by sonication to form small unilamellar vesicles. A common composition is a 3:1 molar ratio of PC to PS with 1 mol% diolein.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, the prepared lipid vesicles, the PKC substrate, and purified PKC enzyme.

-

Initiation of Kinase Reaction: Initiate the reaction by adding ATP. The final concentration of ATP and the specific activity of [γ-³²P]ATP should be optimized for the specific experimental setup.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).

-

Separation of Phosphorylated Substrate: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper several times with a suitable buffer (e.g., phosphoric acid) to remove unreacted [γ-³²P]ATP.

-

Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter. This radioactivity is directly proportional to the PKC activity. The rate of phosphorylation is often doubled in the presence of 1 mol% diolein.

Role in Signaling Pathways and Visualization

This compound is a key second messenger in various cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC). The generation of diacylglycerol at the cell membrane, including this compound, is a critical event that leads to the recruitment and activation of PKC.

PKC Activation Pathway:

Upon stimulation of cell surface receptors (e.g., G-protein coupled receptors or receptor tyrosine kinases), the enzyme Phospholipase C (PLC) is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, to generate two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), which can be this compound.

-

IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol.

-

DAG (this compound) remains in the plasma membrane. The increase in intracellular Ca²⁺ concentration causes PKC to translocate from the cytosol to the plasma membrane. At the membrane, PKC binds to DAG, which, in conjunction with phosphatidylserine, leads to a conformational change in PKC, activating its kinase domain.

Activated PKC then phosphorylates a wide range of downstream target proteins on serine and threonine residues, thereby regulating numerous cellular processes, including cell growth, differentiation, apoptosis, and inflammation.

Signaling Pathway Diagram

The following diagram, generated using the DOT language, illustrates the activation of Protein Kinase C by this compound.

References

The Pivotal Role of 1,3-Diolein in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diolein, a diacylglycerol (DAG) isomer, occupies a critical juncture in lipid metabolism, acting as both a key intermediate in the synthesis of triacylglycerols (TAGs) and as a signaling molecule, primarily through the activation of Protein Kinase C (PKC). Unlike its more extensively studied isomer, 1,2-diolein, the specific functions and metabolic fate of this compound are nuanced and of growing interest in the fields of metabolic research and drug development. This technical guide provides an in-depth exploration of the core functions of this compound, detailing its involvement in signaling pathways, its role as a metabolic substrate, and the experimental protocols used for its study.

Core Functions of this compound in Lipid Metabolism

The functional significance of this compound is twofold: it is a substrate for the final step of triacylglycerol synthesis and a modulator of key signaling cascades.

Substrate for Triacylglycerol Synthesis

This compound serves as a substrate for diacylglycerol acyltransferase (DGAT) enzymes, which catalyze the acylation of a diacylglycerol to form a triacylglycerol. This is the terminal and committed step in the de novo synthesis of TAGs, the primary form of energy storage in eukaryotes. There are two main isoforms of DGAT, DGAT1 and DGAT2, which exhibit different substrate preferences and play distinct roles in lipid homeostasis. While 1,2-diacylglycerols are the canonical substrates for DGAT, this compound can also be utilized, particularly under certain metabolic conditions.

Activator of Protein Kinase C (PKC)

Diacylglycerols are well-established second messengers that activate the PKC family of serine/threonine kinases. Upon binding of DAG, conventional and novel PKC isoforms translocate to the cell membrane, where they are activated and phosphorylate a wide array of downstream target proteins, influencing cellular processes such as proliferation, differentiation, apoptosis, and metabolism. While 1,2-diacylglycerols are generally considered more potent activators of PKC, this compound also possesses the ability to activate these kinases, albeit with different efficacy. For instance, physiological concentrations of 1 mol% diolein have been shown to increase the apparent binding constant of PKC to lipid membranes by 500-fold[1]. The presence of 1 mol% diolein also doubles the rate of phosphorylation by PKC[1].

Signaling Pathways Involving this compound

The primary signaling role of this compound is mediated through the activation of the PKC pathway. The generation of diacylglycerols, including this compound, is often initiated by the hydrolysis of membrane phospholipids by phospholipase C (PLC).

Upon activation, PKC can phosphorylate a variety of downstream substrates, including the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS). Phosphorylation of MARCKS by PKC causes its translocation from the plasma membrane to the cytosol, which in turn regulates actin cytoskeleton dynamics and cell motility.

Metabolic Fate of this compound

The metabolic fate of this compound is primarily channeled into two pathways: incorporation into triacylglycerols or degradation.

As a substrate for DGAT, this compound is converted to TAG for storage in lipid droplets. Alternatively, it can be hydrolyzed by diacylglycerol lipase (DAGL) to yield a monoacylglycerol and a free fatty acid, which can then be utilized for energy production through β-oxidation or re-esterified into other lipid species.

Quantitative Data

The following tables summarize key quantitative data related to the function of this compound in lipid metabolism.

Table 1: Effect of Diolein on Protein Kinase C (PKC) Activity

| Parameter | Value | Reference |

| Increase in PKC binding affinity to membranes (with 1 mol% diolein) | 500-fold | [1] |

| Increase in PKC phosphorylation rate (with 1 mol% diolein) | 2-fold | [1] |

Table 2: Comparison of 1,2-Diolein and this compound as PKC Activators

| Isomer | Relative Activating Capacity (in POPC/POPS vesicles) | Reference |

| 1,2-Diolein | Considerably Higher | |

| This compound | Lower |

Experimental Protocols

A comprehensive understanding of this compound's function necessitates robust experimental methodologies. Below are detailed protocols for key experiments.

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from a lipid extract.

Methodology:

-

Lipid Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Extract lipids using a modified Bligh-Dyer method with a mixture of chloroform:methanol:water.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried lipid extract in the mobile phase.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute with an isocratic mobile phase of acetonitrile.

-

Detect the lipid species using a UV detector at 205 nm.

-

Quantify this compound by comparing the peak area to a standard curve of known concentrations.

-

References

The Role of 1,3-Diolein in Protein Kinase C Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase C (PKC) represents a family of serine/threonine kinases that are central to a myriad of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and vesicle trafficking. The activation of conventional and novel PKC isozymes is intricately linked to the generation of the second messenger diacylglycerol (DAG). While the sn-1,2-diacylglycerol isomer is the canonical activator of PKC, the role of the sn-1,3-diacylglycerol (1,3-diolein) isomer is less understood and is often considered a negative control in experimental setups. However, emerging evidence suggests that this compound may have subtle but significant modulatory effects on PKC activity and cellular signaling. This technical guide provides an in-depth exploration of the interaction between this compound and PKC, summarizing key quantitative data, detailing experimental protocols for studying this interaction, and visualizing the relevant signaling pathways.

Mechanism of PKC Activation by Diacylglycerol

The activation of conventional PKC (cPKC) isoforms (α, βI, βII, γ) and novel PKC (nPKC) isoforms (δ, ε, η, θ) is a multi-step process that involves translocation from the cytosol to the cell membrane. This process is initiated by an increase in intracellular calcium levels (for cPKCs) and the generation of DAG within the membrane.

The regulatory domain of these PKCs contains a C1 domain, which serves as the binding site for DAG. The binding of DAG to the C1 domain induces a conformational change in the PKC molecule, relieving the autoinhibition imposed by a pseudosubstrate region and exposing the catalytic domain for substrate phosphorylation. The affinity of the C1 domain for the membrane is significantly increased in the presence of DAG, effectively anchoring the enzyme to its site of action.

The Role of this compound in PKC Activation

Structurally, this compound differs from the biologically active 1,2-diolein in the position of the acyl chains on the glycerol backbone. This stereoisomeric difference has profound implications for its ability to activate PKC. The C1 domain of PKC exhibits a high degree of stereospecificity for the sn-1,2 configuration of DAG.

While 1,2-diacylglycerols are potent activators of PKC, 1,3-diacylglycerols are generally considered to be weak activators or inactive.[1] However, some studies suggest that this compound may not be entirely inert and could play a role in modulating the membrane environment or interacting with other lipid-binding proteins, thereby indirectly influencing PKC activity. The presence of 1 mol% diolein (a mixture of isomers was used in this study) in liposomes was found to double the rate of phosphorylation by PKC, suggesting a modulatory role.[2][3][4][5]

Quantitative Data on PKC Activation by Diacylglycerol Isomers

The following table summarizes the comparative data on the activation of PKC by 1,2-diolein and this compound. It is important to note that specific EC50 values for this compound are scarce in the literature, reflecting its much lower potency compared to the 1,2-isomer.

| Diacylglycerol Isomer | PKC Isozyme | System | Observation | Reference |

| 1,2-Dioleoylglycerol (1,2-DOG) | PKCα | POPS/Triton X-100 mixed micelles | Potent activator | |

| 1,3-Dioleoylglycerol (1,3-DOG) | PKCα | POPS/Triton X-100 mixed micelles | Considerably lower activating capacity than 1,2-DOG | |

| 1,2-Dioleoylglycerol (1,2-DOG) | PKCα | POPC/POPS vesicles | More effective in promoting PKCα binding to vesicles | |

| 1,3-Dioleoylglycerol (1,3-DOG) | PKCα | POPC/POPS vesicles | Less effective in promoting PKCα binding to vesicles | |

| 1,2-Dioleoylglycerol (1,2-DOG) | PKCα | Pure POPS vesicles | Promoted PKCα binding to membranes | |

| 1,3-Dioleoylglycerol (1,3-DOG) | PKCα | Pure POPS vesicles | Promoted PKCα binding to membranes to a similar extent as 1,2-DOG | |

| Diolein (isomer mixture) | PKC | 3:1 PC/PS membrane | Increased the apparent binding constant of PKC by 500 times at 1 mol% | |

| Diolein (isomer mixture) | PKC | 3:1 PC/PS membrane | Doubled the rate of phosphorylation at 1 mol% |

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a common method for measuring PKC activity in vitro using a radioactive isotope.

Materials:

-

Purified PKC isozyme

-

Lipid vesicles (e.g., Phosphatidylserine (PS) and this compound or 1,2-diolein)

-

PKC substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)

-

[γ-³²P]ATP

-

ATP solution

-

Stopping solution (e.g., 75 mM H3PO4)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Lipid Vesicles:

-

In a glass tube, mix phosphatidylserine and the desired diacylglycerol (this compound or 1,2-diolein) in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.

-

-

Set up the Kinase Reaction:

-

In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate, and purified PKC enzyme.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

-

Initiate the Reaction:

-

Start the reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to the reaction tube.

-

Incubate at 30°C for a defined period (e.g., 10-20 minutes). The reaction time should be within the linear range of the assay.

-

-

Stop the Reaction:

-

Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

-

Immediately immerse the P81 paper in a beaker of stopping solution (e.g., 0.75% phosphoric acid).

-

-

Wash and Quantify:

-

Wash the P81 papers several times with the stopping solution to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone and let the papers air dry.

-

Place the dried P81 papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of ³²P incorporated into the substrate based on the specific activity of the ATP.

-

Compare the PKC activity in the presence of this compound to that with 1,2-diolein and a no-diacylglycerol control.

-

In Vitro PKC Activity Assay Workflow

PKC Translocation Assay Using GFP-tagged PKC

This protocol allows for the visualization of PKC translocation from the cytosol to the plasma membrane in living cells upon stimulation.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Expression vector encoding a GFP-tagged PKC isozyme

-

Transfection reagent

-

Cell culture medium and supplements

-

Confocal microscope equipped for live-cell imaging

-

This compound and 1,2-diolein (or other PKC activators like Phorbol 12-myristate 13-acetate - PMA)

-

Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

Procedure:

-

Cell Culture and Transfection:

-

Plate cells on glass-bottom dishes suitable for microscopy.

-

Transfect the cells with the GFP-PKC expression vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow the cells to express the fusion protein for 24-48 hours.

-

-

Live-Cell Imaging:

-

Replace the cell culture medium with imaging buffer.

-

Mount the dish on the stage of a confocal microscope.

-

Acquire baseline fluorescence images of the cells, showing the cytosolic distribution of GFP-PKC.

-

-

Stimulation and Image Acquisition:

-

Add this compound, 1,2-diolein, or another PKC activator to the imaging buffer.

-

Immediately begin acquiring a time-lapse series of images to monitor the translocation of GFP-PKC.

-

Capture images at regular intervals (e.g., every 30 seconds) for a desired duration (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time.

-

This can be done by defining regions of interest (ROIs) at the membrane and in the cytosol and measuring the mean fluorescence intensity in these regions for each time point.

-

Compare the extent and kinetics of translocation induced by this compound with that of 1,2-diolein and a vehicle control.

-

PKC Translocation Assay Workflow

Signaling Pathways Involving PKC Activation

PKC acts as a crucial node in numerous signaling pathways, integrating signals from various cell surface receptors and propagating them to downstream effectors. The activation of PKC by diacylglycerol is a key event in these cascades.

PKC Signaling Pathway

Pathway Description:

-

Receptor Activation: The pathway is typically initiated by the activation of a G protein-coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) by an extracellular ligand.

-

PLC Activation: The activated receptor stimulates phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.

-

Second Messenger Generation: This hydrolysis generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

-

PKC Activation: The increase in cytosolic Ca²⁺ and the presence of DAG in the plasma membrane synergistically activate conventional PKC isoforms. Novel PKC isoforms are activated by DAG alone. This compound is depicted as a potential modulator of this step.

-

Downstream Phosphorylation: Activated PKC then phosphorylates a wide range of downstream substrate proteins on serine and threonine residues.

-

Cellular Response: The phosphorylation of these substrates triggers a cascade of events leading to various cellular responses, such as changes in gene expression, cell proliferation, and differentiation.

Conclusion

While this compound is not a potent direct activator of protein kinase C in the same manner as its 1,2-isomer, it should not be considered completely inert. The available evidence suggests a potential modulatory role, possibly through alterations in membrane properties or indirect interactions with the signaling machinery. For researchers in drug development and cell signaling, a nuanced understanding of the effects of different diacylglycerol isomers is crucial for the accurate interpretation of experimental results and the design of specific therapeutic interventions targeting the PKC pathway. Further research is warranted to fully elucidate the subtle yet potentially significant role of this compound in cellular physiology and pathophysiology.

References

- 1. Direct visualization of the translocation of the gamma-subspecies of protein kinase C in living cells using fusion proteins with green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 3. bosterbio.com [bosterbio.com]

- 4. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

The Stereochemical Nuances of 1,3-Diolein: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a deep understanding of the stereochemistry of bioactive lipids is paramount. 1,3-Diolein, a key diacylglycerol (DAG), is no exception. Its prochiral nature gives rise to stereoisomers with potentially distinct biological activities, particularly in the realm of cell signaling. This technical guide provides an in-depth exploration of the stereochemistry of this compound, outlines relevant experimental methodologies, and visualizes its role in cellular signaling pathways.

Core Concepts: The Prochiral Nature of this compound

This compound, a diacylglycerol where oleic acid is esterified to the sn-1 and sn-3 positions of the glycerol backbone, is a prochiral molecule. The central carbon atom (C2) of the glycerol moiety is a prochiral center. Although this compound itself, with two identical oleoyl chains, is achiral, the substitution at the C1 and C3 positions creates a plane of symmetry. However, enzymatic or chemical modifications that differentiate the two oleoyl groups or the interaction with chiral molecules like enzymes can lead to stereoisomeric forms.

When the two primary hydroxyl groups of glycerol are esterified with the same fatty acid, the resulting 1,3-diacylglycerol is achiral. However, if the two fatty acids are different, the C2 carbon becomes a chiral center, leading to the existence of enantiomers. In the context of biological systems, where enzymes exhibit high stereospecificity, even symmetrically substituted 1,3-diacylglycerols can be recognized and metabolized in a stereoselective manner.

Quantitative Data on this compound

| Property | Value | Reference |

| Molecular Formula | C₃₉H₇₂O₅ | [1] |

| Molecular Weight | 620.99 g/mol | [1] |

| Physical State | Liquid | [2] |

| Solubility | Soluble in DMSO and Ethanol (≥10 mg/ml) | [2] |

| Purity | ≥98% | [2] |

Experimental Protocols

The synthesis and analysis of this compound stereoisomers require specialized experimental techniques. The following sections outline the general methodologies for enzymatic synthesis and chiral separation.

Enzymatic Synthesis of this compound

Lipase-catalyzed esterification is a common method for the synthesis of 1,3-diacylglycerols due to the regioselectivity of many lipases for the sn-1 and sn-3 positions of glycerol.

Objective: To synthesize this compound with high regioselectivity.

Materials:

-

Glycerol

-

Oleic acid

-

Immobilized lipase (e.g., from Thermomyces lanuginose or Candida antarctica)

-

Organic solvent (optional, solvent-free systems are also common)

-

Molecular sieves (for water removal)

General Procedure:

-

Combine glycerol and oleic acid in a suitable reaction vessel. The molar ratio of glycerol to oleic acid is a critical parameter to optimize.

-

Add the immobilized lipase to the mixture.

-

If a solvent is used, add it to the reaction vessel.

-

Add molecular sieves to remove water produced during the esterification, which drives the reaction towards product formation.

-

The reaction is typically carried out with stirring at a controlled temperature (e.g., 40-60 °C) for a specified duration (e.g., 8-24 hours).

-

Monitor the progress of the reaction using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the immobilized lipase can be removed by filtration.

-

The product, this compound, is then purified from the reaction mixture, often using column chromatography.

Chiral Separation of Diacylglycerol Enantiomers by HPLC

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for separating enantiomers of diacylglycerols.

Objective: To resolve the enantiomers of a diacylglycerol mixture.

Materials:

-

Diacylglycerol sample

-

HPLC system with a UV or evaporative light scattering detector (ELSD)

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak or Chiralcel)

-

Mobile phase solvents (typically a mixture of hexane and an alcohol like isopropanol)

General Procedure:

-

Dissolve the diacylglycerol sample in a suitable solvent compatible with the mobile phase.

-